2-(Methylamino)butanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

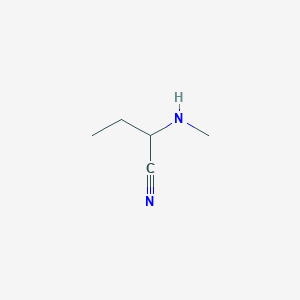

“2-(Methylamino)butanenitrile” is a chemical compound with the CAS Number: 106588-24-3 . It has a molecular weight of 98.15 and its IUPAC name is 2-(methylamino)butanenitrile .

Molecular Structure Analysis

The molecular structure of “2-(Methylamino)butanenitrile” is represented by the linear formula C5H10N2 . The InChI code for this compound is 1S/C5H10N2/c1-3-5(4-6)7-2/h5,7H,3H2,1-2H3 .Physical And Chemical Properties Analysis

The boiling point of “2-(Methylamino)butanenitrile” is 66/15 Torr . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Thermodynamic Properties and Phase Equilibria

- Butanenitrile, including derivatives like 2-(Methylamino)butanenitrile, has been studied for its thermodynamic properties and phase equilibria. Research on mixtures of butanenitrile with alcohols like 2-methyl-1-propanol or 2-methyl-2-propanol has provided insights into excess Gibbs free energies and excess enthalpies at different temperatures (Garriga, Sánchez, Pérez, & Gracia, 1997). Additionally, studies on densities and viscosities of binary mixtures of butanenitrile with butanol isomers at various temperatures have contributed to a better understanding of its physical properties (Martı́nez, Garriga, Pérez, & Gracia, 2000).

Biochemical Synthesis and Applications

- The compound has been involved in biochemical research, like the immobilization of nitrilase on bioinspired silica for efficient synthesis of specific acids from butanenitrile derivatives. This approach demonstrated improved thermal and pH stability, along with enhanced reusability of the enzyme (Jin, Guo, Li, Liu, & Zheng, 2016).

Chemical Synthesis and Reactions

- In chemical synthesis, 2-(Methylamino)butanenitrile and related compounds have been utilized in various reactions. For instance, thiourea-catalyzed asymmetric Michael addition involving derivatives of butanenitrile has been explored for the production of specific organic compounds (Inokuma, Hoashi, & Takemoto, 2006). Additionally, the synthesis of new 2-amino-3-cyanopyridine derivatives from a 2-Aminonicotinonitrile derivative, which has implications in anticancer research, involves reactions with butanenitrile (Mansour, Sayed, Marzouk, & Shaban, 2021).

Spectroscopic Analysis and Atmospheric Studies

- The infrared spectra of butanenitrile, including its gaseous derivatives, have been studied to understand their atmospheric applications, especially in the context of planetary atmospheres like Titan (Raulin, Accaoui, Razaghi, Dang‐Nhu, Coustenis, & Gautier, 1990).

Catalysis and Isomerization Studies

- Nickel-catalyzed isomerization of 2-methyl-3-butenenitrile, a compound closely related to 2-(Methylamino)butanenitrile, has been investigated for its potential in producing various nitrile compounds. These studies contribute to a deeper understanding of catalysis and reaction mechanisms in organic chemistry (Liu, Liu, Cheng, & Han, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(methylamino)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-3-5(4-6)7-2/h5,7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGZNMYHMLXWRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)butanenitrile | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2853487.png)

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)

![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)

![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)

![13-Ethyl-8-(2-methoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2853502.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2853503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2853504.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2853509.png)